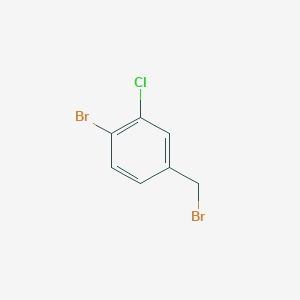
1-Bromo-4-(bromomethyl)-2-chlorobenzene
Vue d'ensemble
Description
1-Bromo-4-(bromomethyl)-2-chlorobenzene, also known as BMB-2C, is an organochlorine compound with a variety of applications in scientific research. It is a colorless liquid with a pungent odor and boiling point of 140°C. BMB-2C is a useful reagent in organic synthesis and is used in the preparation of other organochlorines, such as chlorobenzene and bromobenzene. It is also used in the manufacture of pharmaceuticals, pesticides, and other industrial products.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
1-Bromo-4-(bromomethyl)-2-chlorobenzene and its derivatives play a significant role in the synthesis of novel compounds, particularly non-peptide small molecular antagonists. These compounds are synthesized through a series of reactions involving elimination, reduction, and bromization. They exhibit biological activities and are used as CCR5 antagonists, which are of interest in medicinal chemistry (Bi, 2015), (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Structural Characterization and Crystallography
Studies on this compound have provided insights into the structural characteristics of solvates. Crystal structure analysis and X-ray diffraction techniques have been employed to understand the chemical compositions and molecular arrangements of various solvates of this compound (Szlachcic, Migda, & Stadnicka, 2007).
Spectroscopy and Molecular Analysis
Infrared and Raman spectroscopy have been used extensively to study the molecular properties of compounds similar to this compound. These studies offer detailed insights into vibrational methods, molecular geometry, and the effect of di-substituted halogens on benzene molecules. Such spectroscopic analyses are crucial in understanding the fundamental properties of these compounds (Udayakumar, Periandy, & Ramalingam, 2011).
Applications in Fluorescence and Photoluminescence
Some derivatives of this compound exhibit unique photoluminescence properties. Research in this area explores the synthesis and fluorescence characteristics of these compounds, which could be beneficial in the development of new materials with specific optical properties (Liang Zuo-qi, 2015).
Thermodynamic Studies
Vapour pressure data and thermodynamic properties of this compound have been assessed through experimental studies. These investigations provide valuable information on the physical properties of the substance, contributing to a deeper understanding of its behavior under various temperature conditions (Oonk, Van Den Linde, Huinink, & Blok, 1998).
Propriétés
IUPAC Name |
1-bromo-4-(bromomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJXYTFYKPVYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80513648 | |
| Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68120-44-5 | |
| Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68120-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(bromomethyl)-2-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80513648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


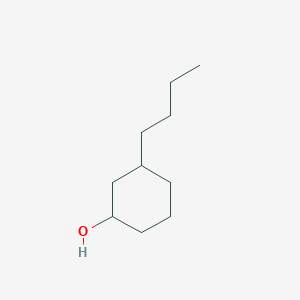

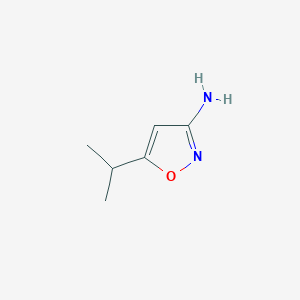

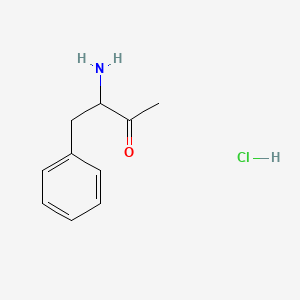
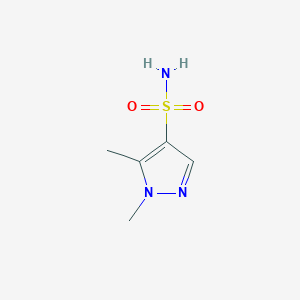
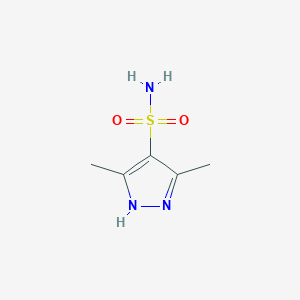

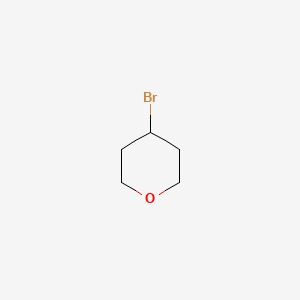

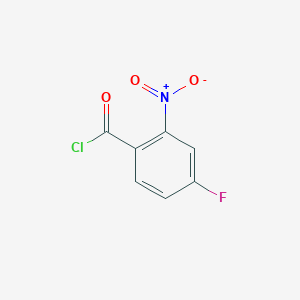
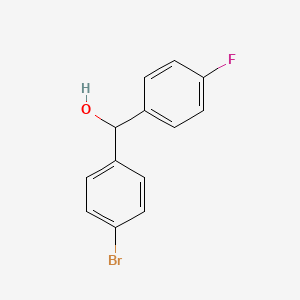
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)